1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride
CAS No.: 2059987-25-4
Cat. No.: VC2900943
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059987-25-4 |
|---|---|
| Molecular Formula | C9H14Cl2N2O |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-12-8-6-7(2-5-11-8)9(10)3-4-9;;/h2,5-6H,3-4,10H2,1H3;2*1H |
| Standard InChI Key | ZELXKIJDRRANGG-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC(=C1)C2(CC2)N.Cl.Cl |
| Canonical SMILES | COC1=NC=CC(=C1)C2(CC2)N.Cl.Cl |
Introduction
Chemical Identity and Basic Properties
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride is a crystalline compound with well-defined chemical and physical properties. Its structural components include a 2-methoxypyridine ring bonded to a cyclopropane ring with an amino group, with two hydrochloride moieties completing the salt form of the molecule.
Identification Parameters
The compound is precisely identified through several standard chemical identifiers, as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 2059987-25-4 |
| IUPAC Name | 1-(2-methoxypyridin-4-yl)cyclopropan-1-amine;dihydrochloride |
| Molecular Formula | C₉H₁₄Cl₂N₂O |
| Molecular Weight | 237.12 g/mol |
These identification parameters provide a standardized way to reference the compound in scientific literature and chemical databases.
Physical Properties
The physical properties of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride significantly influence its handling, storage, and applications in laboratory and industrial settings. While direct experimental data for some properties is limited, several key physical characteristics have been established through predictive models:
| Physical Property | Value | Method of Determination |
|---|---|---|
| Physical State | Crystalline solid | Observed |
| Boiling Point | 269.0±35.0 °C | Predicted |
| Density | 1.167±0.06 g/cm³ | Predicted |
| pKa | 6.63±0.20 | Predicted |
These physical properties are crucial for understanding the compound's behavior in various experimental conditions and formulations .
Structural Characteristics
The structural arrangement of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride contributes significantly to its chemical reactivity and biological activities. The compound features several key structural elements that determine its properties and behavior in different environments.
Molecular Structure Analysis
The molecule consists of a 2-methoxypyridine ring connected to a cyclopropane ring at the 4-position. The cyclopropane ring bears an amino group at position 1, and the entire molecule exists as a dihydrochloride salt. This arrangement creates a unique three-dimensional conformation that influences the compound's interactions with biological targets.
Functional Groups and Reactivity Centers
Several functional groups within the molecule serve as key reactivity centers:
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The methoxy group (-OCH₃) at the 2-position of the pyridine ring, which can participate in hydrogen bonding and serve as an electron-donating group
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The pyridine nitrogen, which can act as a hydrogen bond acceptor
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The primary amine group on the cyclopropane ring, which can participate in various reactions including nucleophilic substitutions and condensations
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The strained cyclopropane ring, which introduces unique reactivity patterns due to ring strain
These structural features collectively contribute to the compound's chemical behavior and biological activity profile.
Synthesis Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride involves multiple chemical steps, starting from appropriate precursors and proceeding through key intermediates. Understanding these synthetic routes is essential for efficient production and potential scale-up.
Laboratory Scale Synthesis
The synthesis of the free base (1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine) typically involves a multi-step process:
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Preparation of 2-methoxypyridine derivatives
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Attachment of the cyclopropane ring through appropriate coupling reactions
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Introduction of the amine functionality through nucleophilic substitution or reduction of appropriate precursors
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Conversion to the dihydrochloride salt through treatment with hydrochloric acid
Each step requires careful control of reaction conditions to ensure high yields and purity.
Industrial Production Considerations
For larger-scale production, several modifications to the laboratory synthesis may be implemented:
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Use of flow chemistry techniques to improve efficiency and safety
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Implementation of catalytic methods to reduce waste and improve atom economy
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Optimization of purification procedures to enhance product quality and reduce production costs
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Development of one-pot procedures to minimize isolation of intermediates
These industrial considerations are particularly important if the compound moves toward applications requiring larger quantities.
Chemical Reactivity
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride demonstrates diverse chemical reactivity patterns, allowing for various transformations and derivatizations. Understanding these reactions is crucial for potential applications in organic synthesis and medicinal chemistry.
Reaction Types
The compound can participate in several types of chemical reactions:
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Nucleophilic reactions involving the amine group
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Electrophilic substitutions on the pyridine ring
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Ring-opening reactions of the cyclopropane moiety under specific conditions
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Salt formation and acid-base equilibria due to the presence of basic nitrogen atoms
These reaction types provide numerous opportunities for chemical modifications and structure-activity relationship studies.
Stability Considerations
The stability of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride under various conditions is an important consideration for its handling, storage, and application:
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The compound is generally stable under normal laboratory conditions
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As a dihydrochloride salt, it demonstrates improved stability compared to the free base form
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Prolonged exposure to strong oxidizing agents or extreme pH conditions may lead to degradation
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When stored properly (cool, dry conditions), the compound maintains its integrity for extended periods
These stability characteristics influence storage requirements and shelf-life expectations for research and industrial applications.
Biological Activity
Recent investigations have revealed significant biological activities for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride, particularly in the antimicrobial domain. These properties suggest potential applications in pharmaceutical research and development.
Antimicrobial Properties
Studies have demonstrated that 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride exhibits antimicrobial activity against various bacterial strains. This antimicrobial action may involve multiple mechanisms, potentially including disruption of bacterial cell membranes, inhibition of essential bacterial enzymes, or interference with bacterial protein synthesis.
Structure-Activity Relationships
The antimicrobial activity of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride appears to be influenced by several structural features:
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The 2-methoxy substituent on the pyridine ring, which may influence binding to bacterial targets
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The cyclopropane ring, which introduces conformational constraints that may enhance target specificity
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The primary amine group, which can form ionic interactions with negatively charged bacterial components
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The dihydrochloride salt form, which affects solubility and cellular penetration
These structure-activity relationships provide valuable insights for the potential development of related compounds with enhanced antimicrobial properties.
Research Applications
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride has found applications in various research areas, primarily due to its unique structural features and biological activities.
Current Research Areas
The compound is currently being investigated in several research domains:
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Antimicrobial drug development, exploiting its demonstrated activity against bacterial strains
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Medicinal chemistry, as a building block for the synthesis of more complex bioactive molecules
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Structure-activity relationship studies, to understand the influence of specific structural features on biological activity
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Chemical biology, to investigate potential interactions with specific biological targets
These research applications highlight the compound's versatility and potential in different scientific disciplines.
Comparison with Related Compounds
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride belongs to a family of related compounds with similar structural features. Comparing these compounds provides valuable insights into structure-property and structure-activity relationships.
Structural Analogs
Several compounds share structural similarities with 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride:
| Compound | Key Structural Differences | CAS Number |
|---|---|---|
| 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine (free base) | Lacks the two HCl molecules | 1060806-99-6 |
| 1-(2-Hydroxypyridin-4-yl)cyclopropan-1-amine dihydrochloride | Contains a hydroxyl instead of methoxy group | Not specified |
| 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine monohydrochloride | Contains only one HCl molecule | Not specified |
These structural analogs may exhibit different physicochemical properties and biological activities based on their specific structural features.
Comparative Properties
The properties of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride can be compared with those of its free base form to understand the influence of salt formation:
| Property | Dihydrochloride Salt | Free Base |
|---|---|---|
| Molecular Weight | 237.12 g/mol | 164.20 g/mol |
| Water Solubility | Higher | Lower |
| Stability | Generally higher | Lower |
| Hygroscopicity | Potentially higher | Lower |
| Bioavailability | Potentially different | Reference point |
These comparative properties highlight the impact of salt formation on the compound's behavior in various contexts, including formulation and biological systems.
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